An In-Depth Technical Guide to the Physicochemical Properties of N1-cyclohexyl-N1-methyl-ethane-1,2-diamine
An In-Depth Technical Guide to the Physicochemical Properties of N1-cyclohexyl-N1-methyl-ethane-1,2-diamine
Introduction
N1-cyclohexyl-N1-methyl-ethane-1,2-diamine is a diamine of significant interest to researchers and professionals in drug development and medicinal chemistry. Its unique molecular architecture, featuring a bulky cyclohexyl group and a smaller methyl group on one nitrogen atom of the ethylenediamine backbone, imparts specific steric and electronic properties that can be leveraged in the design of novel therapeutic agents and as a ligand in catalysis. Understanding the fundamental physicochemical properties of this compound is paramount for its effective application, from predicting its behavior in biological systems to designing robust synthetic and formulation protocols.
This technical guide provides a comprehensive overview of the core physicochemical properties of N1-cyclohexyl-N1-methyl-ethane-1,2-diamine and its dihydrochloride salt. As a senior application scientist, this document is structured to not only present available data but to also provide in-depth, field-proven insights into the experimental methodologies required for their determination. The emphasis is on the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative scientific principles.
Molecular Identity and Structural Elucidation
A precise understanding of a molecule's identity is the foundation of all subsequent characterization. N1-cyclohexyl-N1-methyl-ethane-1,2-diamine is identified by the Chemical Abstracts Service (CAS) number 245487-33-6 for the free base.[1][2][3] Its dihydrochloride salt, a common form for handling and formulation due to its increased stability and water solubility, is assigned CAS Number 1177346-07-4 .[4]
The structural attributes of these forms are detailed below:
| Property | N1-cyclohexyl-N1-methyl-ethane-1,2-diamine (Free Base) | N1-cyclohexyl-N1-methyl-ethane-1,2-diamine dihydrochloride |
| CAS Number | 245487-33-6[1][2][3] | 1177346-07-4[4] |
| Molecular Formula | C9H20N2[1] | C9H22Cl2N2[4] |
| Molecular Weight | 156.27 g/mol [1] | 229.19 g/mol [4] |
| Appearance | Not specified (likely a liquid or low-melting solid) | White crystalline solid[4] |
| Solubility | Expected to be soluble in organic solvents | Soluble in water[4] |
The synthesis of the dihydrochloride salt typically involves the reaction of cyclohexylamine with N-methylethylene diamine, followed by purification via recrystallization or chromatography.[4] This method provides an efficient route to obtaining the compound in a stable, solid form.[4]
Visualizing the Molecular Structure
To appreciate the spatial arrangement and functional groups of N1-cyclohexyl-N1-methyl-ethane-1,2-diamine, a 2D structural representation is provided below.
Caption: Workflow for boiling point determination using a Thiele tube.
Step-by-Step Methodology:
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Sample Preparation: Place approximately 0.5 mL of N1-cyclohexyl-N1-methyl-ethane-1,2-diamine into a small, dry test tube.
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Capillary Tube Insertion: Take a capillary tube sealed at one end and place it, open end down, into the liquid in the test tube.
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Apparatus Assembly: Securely attach the test tube to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.
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Thiele Tube Setup: Clamp the Thiele tube to a retort stand and carefully insert the thermometer and test tube assembly into the main arm of the Thiele tube. The mineral oil in the Thiele tube should be at a level that will immerse the sample but remain below the opening of the test tube.
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Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or a microburner. The convection currents in the oil will ensure even heating.
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Observation: As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles. When the boiling point of the liquid is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.
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Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.
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Repeat: For accuracy, allow the apparatus to cool further and then gently reheat to obtain a second reading. The results should be within a narrow range.
Causality and Trustworthiness: This method is reliable because the point at which the liquid enters the capillary tube signifies that the vapor pressure inside the capillary has just dropped below the external atmospheric pressure, which is the definition of the boiling point. The use of a Thiele tube ensures uniform heating, minimizing superheating and yielding a more accurate result.
Solubility Profile
The solubility of a compound in various solvents is a critical determinant of its behavior in different environments, including its absorption, distribution, metabolism, and excretion (ADME) properties in drug development. For N1-cyclohexyl-N1-methyl-ethane-1,2-diamine, its diamine nature suggests it will exhibit basic properties and therefore pH-dependent aqueous solubility. The dihydrochloride salt is known to be soluble in water. [4]
A systematic approach to solubility testing can classify the compound and provide valuable information about its functional groups.
Principle: The solubility of an organic compound is governed by the principle of "like dissolves like." Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. The presence of basic nitrogen atoms allows for salt formation in acidic solutions, which dramatically increases aqueous solubility.
Workflow for Amine Solubility Classification
Caption: Decision workflow for the solubility classification of an amine.
Step-by-Step Methodology:
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Water Solubility:
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To a small test tube, add approximately 10-20 mg of the compound (or a few drops if liquid).
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Add 1 mL of deionized water in portions, shaking vigorously after each addition.
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Observe if the compound dissolves completely. Note the formation of any emulsions or partial solubility.
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Test the pH of the aqueous solution with litmus or pH paper. An alkaline pH is indicative of a basic amine.
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Solubility in 5% HCl:
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If the compound is insoluble or sparingly soluble in water, use a fresh sample.
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Add 1 mL of 5% aqueous hydrochloric acid.
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Shake the mixture and observe for dissolution. Solubility in dilute acid is a strong indication of a basic compound like an amine, due to the formation of a water-soluble ammonium salt.
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Solubility in Organic Solvents:
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Test the solubility in a nonpolar solvent such as hexane or toluene, and a polar aprotic solvent like acetone or ethyl acetate.
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Follow the same procedure as for water solubility.
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Interpretation of Expected Results:
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N1-cyclohexyl-N1-methyl-ethane-1,2-diamine, having nine carbon atoms, is expected to have low solubility in water.
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It is expected to be readily soluble in 5% HCl due to the formation of the corresponding dihydrochloride salt.
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It is anticipated to be soluble in a range of organic solvents due to the presence of the nonpolar cyclohexyl group.
Acidity Constant (pKa)
The pKa is a quantitative measure of the strength of an acid in solution. For a base, the pKa refers to the acidity of its conjugate acid. For a diamine like N1-cyclohexyl-N1-methyl-ethane-1,2-diamine, there will be two pKa values corresponding to the two protonation steps. These values are crucial for understanding the ionization state of the molecule at a given pH, which in turn influences its interaction with biological targets and its membrane permeability. A predicted pKa for the related N'-cyclohexyl-N,N-dimethyl-ethane-1,2-diamine is approximately 10.73.
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.
Principle: The compound is dissolved in a suitable solvent (usually water or a water-alcohol mixture) and titrated with a standard acid solution. The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa values can be determined from the resulting titration curve. The pKa is the pH at which half of the amine groups are protonated.
Workflow for Potentiometric pKa Determination
Caption: Workflow for determining pKa values by potentiometric titration.
Step-by-Step Methodology:
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Preparation:
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Accurately weigh a sample of N1-cyclohexyl-N1-methyl-ethane-1,2-diamine and dissolve it in a known volume of CO2-free deionized water. If solubility is an issue, a co-solvent such as methanol or ethanol may be used.
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Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
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Titration Setup:
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Place the beaker containing the diamine solution on a magnetic stirrer and immerse the calibrated pH electrode and the tip of a burette containing a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).
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Titration Procedure:
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Record the initial pH of the diamine solution.
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Add the HCl titrant in small, precise increments (e.g., 0.1 mL).
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After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
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Continue the titration well past the second equivalence point.
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Data Analysis:
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Plot the recorded pH values against the volume of HCl added to obtain the titration curve.
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The two equivalence points (where the amine groups are fully protonated) will be the points of steepest inflection on the curve. These can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/Δ²V) of the titration curve.
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The pKa values are determined from the pH at the half-equivalence points. The first pKa (pKa1) corresponds to the pH at half the volume of titrant required to reach the first equivalence point, and the second pKa (pKa2) is the pH at the midpoint between the first and second equivalence points.
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Expertise and Causality: This method provides highly accurate pKa values because it directly measures the change in proton concentration (via pH) as the base is neutralized. The use of a derivative plot for endpoint determination removes the subjectivity of visual estimation from the titration curve, leading to more trustworthy and reproducible results.
Conclusion
References
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N1-Cyclohexyl-N1-methylethane-1,2-diamine dihydrochloride, PubChem. Available at: [Link].
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N-(2-aminoethyl)-N-methylcyclohexanamine, ChemWhat. Available at: [Link].
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N1-Cyclohexyl-N1-methylethane-1,2-diamine, Crysdot LLC. Available at: [Link].
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N1-CYCLOHEXYL-N1-METHYL-ETHANE-1,2-DIAMINE, Intermed & Chemicals. Available at: [Link].
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Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions, Arkat USA. Available at: [Link].




